molecular formula C14H19NS B13219843 3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane

3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B13219843
M. Wt: 233.37 g/mol
InChI Key: WDSUUUUMZRHUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[321]octane is a chemical compound with the molecular formula C14H19NS It is a bicyclic structure that includes a sulfur atom bonded to a 4-methylphenyl group and an 8-azabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[321]octane typically involves the construction of the 8-azabicyclo[32One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective reactions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom, to form secondary or tertiary amines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane is not fully understood. its structural similarity to tropane alkaloids suggests that it may interact with neurotransmitter receptors or transporters in the nervous system. The compound could potentially inhibit the reuptake of neurotransmitters such as dopamine or serotonin, thereby modulating their levels in the synaptic cleft and affecting neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane is unique due to the presence of the 4-methylphenylsulfanyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable target for further research and development.

Properties

Molecular Formula

C14H19NS

Molecular Weight

233.37 g/mol

IUPAC Name

3-(4-methylphenyl)sulfanyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C14H19NS/c1-10-2-6-13(7-3-10)16-14-8-11-4-5-12(9-14)15-11/h2-3,6-7,11-12,14-15H,4-5,8-9H2,1H3

InChI Key

WDSUUUUMZRHUDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2CC3CCC(C2)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.